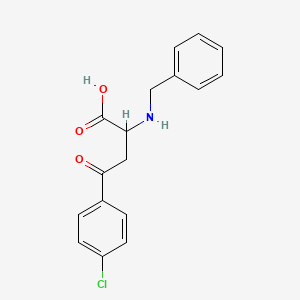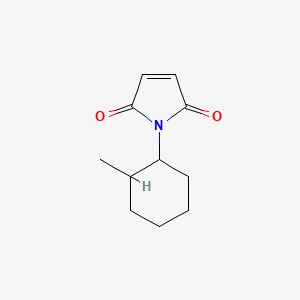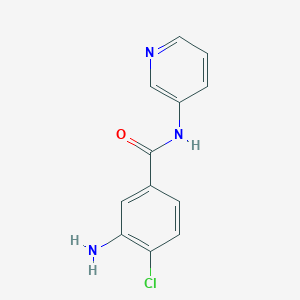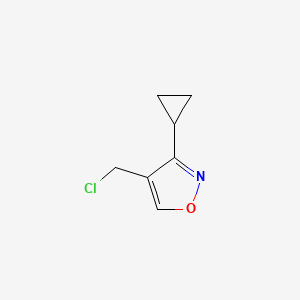
2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a benzylamino group, a chlorophenyl group, and a carboxylic acid group. The benzylamino group consists of a benzene ring attached to an amino group, which could potentially participate in hydrogen bonding. The chlorophenyl group is a benzene ring with a chlorine atom, which could make the compound more reactive. The carboxylic acid group (COOH) is a functional group often seen in organic acids .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the benzene rings and the carboxylic acid group, which could have implications for the compound’s stability and reactivity .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of amines, chlorobenzenes, and carboxylic acids. For example, the amine group could participate in acid-base reactions, the chloro group could undergo nucleophilic substitution, and the carboxylic acid could undergo condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in water. The compound’s melting and boiling points would likely be relatively high due to the presence of the benzene rings .Scientific Research Applications
Organic Synthesis and Protodeboronation
- Application : BCOBA can undergo catalytic protodeboronation, even for 1°, 2°, and 3° alkyl boronic esters. This radical-based approach enables the transformation of boronic esters into other functional groups, expanding their synthetic utility .
Hydromethylation of Alkenes
- Application : BCOBA, in combination with a Matteson–CH₂–homologation, allows for formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Total Synthesis of Natural Products
- Application : BCOBA has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in accessing structurally intricate compounds .
Polymorphism Studies
- Application : BCOBA, a potential non-steroidal anti-inflammatory drug, has been studied for its polymorphism. Understanding its crystal forms aids in drug formulation and stability .
Pyridinium Salts and Ionic Liquids
- Application : While not directly related to BCOBA, pyridinium salts are worth mentioning. They find use as ionic liquids, anti-microbial agents, and even in cancer and malaria research .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)16(20)10-15(17(21)22)19-11-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVCPGXVGEGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2618068.png)


![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618072.png)


![5-ethyl-7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2618075.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2618077.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2618079.png)


![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2618084.png)
![ethyl 2-[[(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2618086.png)